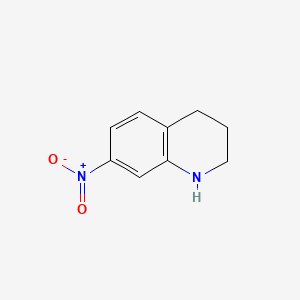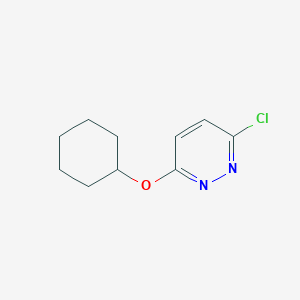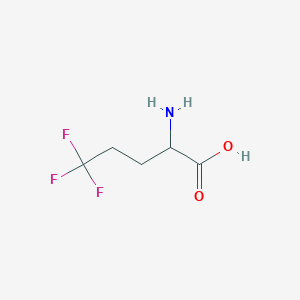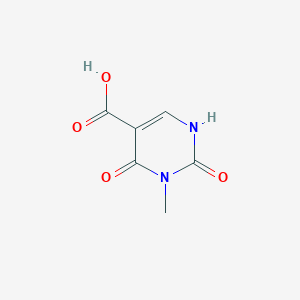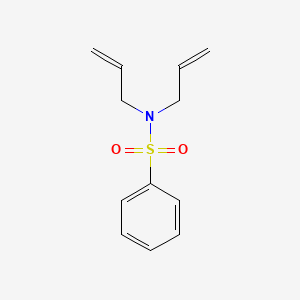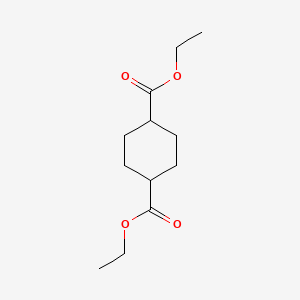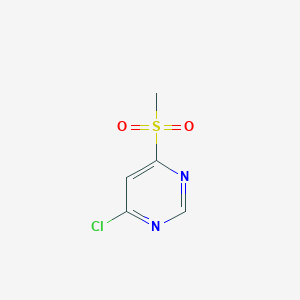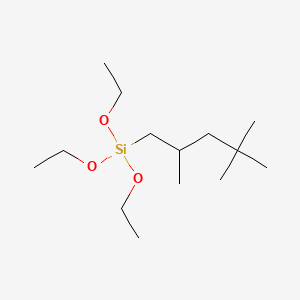
Triethoxy(2,4,4-trimethylpentyl)silane
Descripción general
Descripción
Triethoxy(2,4,4-trimethylpentyl)silane is a useful research compound. Its molecular formula is C14H32O3Si and its molecular weight is 276.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Building Protective Agents
Triethoxy(2,4,4-trimethylpentyl)silane has been identified as a key active component in silane building protective agents. It has been analyzed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography (GC) for qualitative and quantitative assessment. The study revealed that this compound plays a significant role in enhancing the protective effects of these agents, with a content determination of 82.0% in the sample studied (Ding, Guan, & Mei, 2016).
Biochip Applications
In the field of biochips, triethoxy silanes, including this compound, have been synthesized for surface grafting on oxidized silicon wafers. This application is crucial for the covalent immobilization of peptides, demonstrating the versatility of this compound in biotechnological applications (Martin et al., 2005).
Material Synthesis
This compound is also used in the hydrolysis and polycondensation of trialkoxy(alkyl)silanes to form inorganic-organic layered materials. The resulting materials exhibit ordered structures with properties dependent on the alkyl chain length, showcasing its utility in material science (Shimojima, Sugahara, & Kuroda, 1997).
Safety and Hazards
Triethoxy(2,4,4-trimethylpentyl)silane is a flammable liquid and vapor. It should be stored under inert gas and away from heat/sparks/open flames/hot surfaces. It should be kept in a well-ventilated place and kept cool. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Mecanismo De Acción
Target of Action
Triethoxy(2,4,4-trimethylpentyl)silane is a useful research chemical compound used in the preparation of siloxane-TiO2 hybrid nanocomposites . It is also used to increase the yield of polymer per unit weight of catalyst and improve the molecular weight dispersity of the polymer .
Mode of Action
This compound interacts with its targets by hydrolyzing to form ethanol and (2,4,4-trimethylpentyl)silanetriol once absorbed into the body . This interaction results in changes to the target materials, enhancing their properties for various applications.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves its hydrolysis to form ethanol and (2,4,4-trimethylpentyl)silanetriol . This process affects the downstream effects of the compound, including its role in the preparation of siloxane-TiO2 hybrid nanocomposites and its impact on the yield and dispersity of polymers .
Pharmacokinetics
This compound is a moisture-sensitive liquid that hydrolyzes in contact with water (half-life 43 hours at pH 7 and 20-25°C), generating ethanol and (2,4,4-trimethylpentyl)silanetriol . This property impacts the bioavailability of the compound, as it determines how quickly and efficiently it can interact with its targets.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of ethanol and (2,4,4-trimethylpentyl)silanetriol . These products can then interact with other substances or materials, leading to enhanced properties such as increased yield and improved dispersity in polymers , and the formation of siloxane-TiO2 hybrid nanocomposites .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as moisture and pH. As a moisture-sensitive liquid, it hydrolyzes in contact with water . This means that the presence of water can accelerate its hydrolysis, affecting its stability and efficacy. Additionally, its hydrolysis half-life is influenced by pH, with a half-life of 43 hours at pH 7 and 20-25°C .
Análisis Bioquímico
Biochemical Properties
Triethoxy(2,4,4-trimethylpentyl)silane plays a significant role in biochemical reactions due to its ability to hydrolyze and form ethanol and (2,4,4-trimethylpentyl)silanetriol . This hydrolysis reaction is crucial as it allows the compound to interact with various enzymes, proteins, and other biomolecules. For instance, the silanetriol formed can interact with hydroxyl groups on proteins, leading to potential modifications in protein structure and function. Additionally, the ethanol produced can participate in various metabolic pathways, influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis to form ethanol and (2,4,4-trimethylpentyl)silanetriol . The silanetriol can bind to hydroxyl groups on biomolecules, leading to potential modifications in their structure and function. This binding can inhibit or activate enzymes, depending on the specific interactions involved. Additionally, the ethanol produced can influence gene expression by acting as a substrate for various metabolic enzymes, leading to changes in cellular metabolism.
Propiedades
IUPAC Name |
triethoxy(2,4,4-trimethylpentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSHGZRSZICIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)CC(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865769 | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35435-21-3 | |
| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35435-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035435213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triethoxy(2,4,4-trimethylpentyl)silane interact with concrete to reduce moisture permeability?
A1: this compound is a hydrophobic compound that reacts with the moisture present on the concrete surface and within the pores. This reaction forms silanol groups (Si-OH) which further condense to create a water-repellent siloxane (Si-O-Si) network within the concrete pores []. This network effectively blocks the pathways for water vapor and capillary water absorption, thereby reducing the concrete's moisture permeability.
Q2: The research mentions using the "cup method" to assess the effectiveness of this compound. What impact did the treatment have on the moisture diffusion coefficient of the concrete?
A2: The study found that impregnating concrete with this compound significantly reduced its moisture diffusion coefficient []. This means that the treated concrete exhibited a significantly slower rate of moisture movement compared to untreated concrete. The reduction in vapor transport was particularly notable, indicating that the treatment effectively obstructed the larger capillary pores responsible for water absorption.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


